- Process for the preparation of substituted pyrazole derivatives, World Intellectual Property Organization, , ,
Cas no 957129-38-3 (5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid)
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-3-carboxylic acid, 5-ethyl-4-methyl-
- 5-ethyl-4-methyl-1H-Pyrazole-3-carboxylic acid
- 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid (ACI)
- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
- 5-Ethyl-4-methyl-2H-pyrazole-3-carboxylic acid
- CS-0146432
- CHEMBL415261
- 957129-38-3
- HY-W095200
- DTXSID901245494
- DA-18434
- SCHEMBL2589542
- GPR109 receptor agonist-2
- 1094347-64-4
- AKOS000303204
- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid, AldrichCPR
- 1H-Pyrazole-3-carboxylic acid, 5-ethyl-4-methyl-
- DA-37382
- HMS1699B09
- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylicacid
- EN300-1251057
- MFCD06735403
- BDBM50220852
- FS-2498
- MFNJGDMJKJLUGC-UHFFFAOYSA-N
- AKOS013152076
- E81879
- 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid(SALTDATA: FREE)
- 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
-
- MDL: MFCD06735403
- Inchi: 1S/C7H10N2O2/c1-3-5-4(2)6(7(10)11)9-8-5/h3H2,1-2H3,(H,8,9)(H,10,11)
- InChI Key: MFNJGDMJKJLUGC-UHFFFAOYSA-N
- SMILES: O=C(C1C(C)=C(CC)NN=1)O
Computed Properties
- Exact Mass: 154.074227566g/mol
- Monoisotopic Mass: 154.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 66Ų
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 059012-250mg |
3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |
957129-38-3 | 95% | 250mg |
£119.00 | 2022-03-01 | |
| Fluorochem | 059012-1g |
3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |
957129-38-3 | 95% | 1g |
£232.00 | 2022-03-01 | |
| Fluorochem | 059012-5g |
3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |
957129-38-3 | 95% | 5g |
£744.00 | 2022-03-01 | |
| Fluorochem | 059012-10g |
3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |
957129-38-3 | 95% | 10g |
£1225.00 | 2022-03-01 | |
| ChemScence | CS-0146432-5g |
5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid |
957129-38-3 | 99.08% | 5g |
$775.0 | 2022-04-26 | |
| TRC | B440175-50mg |
3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |
957129-38-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B440175-100mg |
3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |
957129-38-3 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B440175-500mg |
3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid |
957129-38-3 | 500mg |
$ 275.00 | 2022-06-07 | ||
| abcr | AB216557-250 mg |
3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid; 95% |
957129-38-3 | 250MG |
€207.40 | 2022-06-11 | ||
| abcr | AB216557-1 g |
3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid; 95% |
957129-38-3 | 1g |
€345.00 | 2022-06-11 |
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Production Method
Production Method 1
1.2 Reagents: Acetic acid , Hydrazine Solvents: Water ; 2 h, < 0 °C; 1 h, 0 - 15 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 20 °C; 16 h, 40 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 45 °C
1.5 Solvents: Water ; 1 h, 45 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7.5 - 8, rt
1.7 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 2 - 2.5, 40 - 45 °C
Production Method 2
- Method for synthesizing 3,4,5-trisubstituted pyrazole-like compound, China, , ,
Production Method 3
- Highly Regioselective Organocatalyzed Synthesis of Pyrazoles from Diazoacetates and Carbonyl Compounds, Chemistry - A European Journal, 2013, 19(23), 7555-7560
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
- Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5620-5623
Production Method 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
- Preparation of N-aryl-1H-pyrazole-3-carboxamide derivatives as TAAR1 receptor agonist and its applications, China, , ,
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Raw materials
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Preparation Products
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Suppliers
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
5-Ethyl-4-Methyl-1H-Pyrazole-3-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 957129-38-3, known as 5-Ethyl-4-Methyl-1H-Pyrazole-3-Carboxylic Acid, is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of pyrazole derivatives, which are widely studied due to their diverse biological activities and potential applications in drug design. In this article, we will delve into the structural properties, synthesis methods, biological activities, and recent advancements related to 5-Ethyl-4-Methyl-1H-Pyrazole-3-Carboxylic Acid.
5-Ethyl-4-Methyl-1H-Pyrazole-3-Carboxylic Acid is a heterocyclic compound characterized by a pyrazole ring system. The pyrazole ring consists of two nitrogen atoms and three carbon atoms in a five-membered ring structure. The substituents on the pyrazole ring include an ethyl group at position 5, a methyl group at position 4, and a carboxylic acid group at position 3. This unique combination of functional groups imparts the molecule with interesting chemical and biological properties.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery. The carboxylic acid group in 5-Ethyl-4-Methyl-1H-Pyrazole-3-Carboxylic Acid is particularly significant as it can participate in hydrogen bonding, a key interaction in many biological systems. This property makes the compound a promising candidate for developing bioactive molecules with potential applications in treating various diseases.
The synthesis of 5-Ethyl-4-Methyl-1H-Pyrazole-3-Carboxylic Acid involves multi-step reactions that require precise control over reaction conditions. One common approach involves the condensation of an aldehyde with an amine to form an imine intermediate, followed by cyclization to form the pyrazole ring. Subsequent functionalization steps introduce the ethyl and methyl substituents as well as the carboxylic acid group. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound.
In terms of biological activity, 5-Ethyl-4-Methyl-1H-Pyrazole-3-Carboxylic Acid has shown potential as an anti-inflammatory agent. Studies conducted in vitro have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL6. These findings suggest that the compound could be developed into a therapeutic agent for conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Beyond its pharmacological applications, pyrazole derivatives like 5-Ethyl-4-Methyl-1H-Pyrazole-3-Carboxylic Acid are also being explored for their role in materials science. For instance, they can serve as building blocks for constructing advanced materials with specific electronic or mechanical properties. Recent research has focused on incorporating these compounds into polymer matrices to enhance their thermal stability and mechanical strength.
One of the most exciting developments involving 5-Ethyl-4-Methyl-1H-Pyrazole-3-Carboxylic Acid is its use as an intermediate in the synthesis of more complex molecules with enhanced bioactivity. By modifying the substituents on the pyrazole ring or incorporating additional functional groups, chemists can tailor the molecule's properties to suit specific therapeutic needs.
In conclusion, 5-Ethyl-4-Methyl
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